molecular formula C20H22N2O2S2 B2663040 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide CAS No. 2034401-25-5

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2663040
CAS No.: 2034401-25-5
M. Wt: 386.53
InChI Key: OTYKHJCROQUERG-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a 4-cyclohexyl-substituted thiazole ring via a methylene bridge. Its molecular formula is C₂₁H₂₄N₂O₂S, with a molecular weight of 368.49 g/mol.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c23-26(24,19-12-6-10-15-7-4-5-11-17(15)19)21-13-20-22-18(14-25-20)16-8-2-1-3-9-16/h4-7,10-12,14,16,21H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYKHJCROQUERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via alkylation or acylation reactions.

The naphthalene-1-sulfonamide moiety is synthesized separately, often starting from naphthalene through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid. The final step involves coupling the thiazole and naphthalene sulfonamide fragments through nucleophilic substitution or condensation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that naphthalene derivatives, including sulfonamide compounds, have shown promising anticancer properties. For instance, studies have demonstrated that naphthalene-1-sulfonamide derivatives can inhibit specific cancer cell lines by targeting key proteins involved in cell proliferation and survival.

Case Study: VEGFR-2 Inhibition
A study on 1,3,4-oxadiazole-naphthalene hybrids revealed that modifications to the naphthalene structure could enhance the inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. The incorporation of thiazole moieties into naphthalene structures has been linked to increased potency and selectivity against cancer cells, suggesting that similar modifications in N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide could yield effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole and naphthalene components can lead to variations in biological activity.

Modification Effect on Activity
Cyclohexyl substitutionIncreased lipophilicity and potential for enhanced cellular uptake
Variations in sulfonamide groupAltered binding affinity to target proteins
Changes in thiazole ringModulation of inhibitory potency against specific enzymes

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other derivatives are analyzed below, with emphasis on substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reported Activity/Properties Reference ID
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide Thiazole + sulfonamide Cyclohexyl (thiazole C4), naphthalene-sulfonamide 368.49 Not explicitly reported; inferred stability from analogs
N-[(5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide Thiazole + benzamide Hydroxybenzamide, dihydroxyamino (thiazole C5) 307.29 SARS-CoV-2 Main Protease inhibitor (MD simulation)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + acetamide Naphthalene-oxy-methyl, phenylacetamide 404.14 Antimicrobial (synthesis focus; no explicit bioactivity)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) Triazole + acetamide Chlorophenyl, naphthalene-oxy-methyl 393.11 Enhanced lipophilicity due to Cl substituent
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide Sulfonamide + quinazoline Quinazoline-amino, cyclohexyl linker 495.07 Likely kinase inhibition (quinazoline motif)

Functional Group Impact on Bioactivity

  • Sulfonamide vs. Benzamide/Thiazolides: The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with enzymes or receptors compared to benzamide derivatives (e.g., ’s hydroxybenzamide), which rely on hydroxyl groups for binding.
  • Thiazole vs. This distinction may influence target selectivity .

Substituent Effects on Physicochemical Properties

  • Naphthalene vs. Benzene Rings : The naphthalene moiety in the target compound provides extended π-conjugation, which may improve binding to hydrophobic enzyme pockets compared to simpler phenyl groups (e.g., 6a in ) .

Pharmacological Activity of Analogs

  • Antiviral Potential: Thiazolide derivatives in showed inhibitory activity against SARS-CoV-2 Main Protease and Methyltransferase via molecular dynamics simulations. The target compound’s sulfonamide group could similarly interact with catalytic residues in viral enzymes .
  • Antimicrobial Activity : Naphthalene derivatives in demonstrated broad-spectrum antimicrobial effects. The sulfonamide group in the target compound may synergize with the naphthalene core to enhance antibacterial or antifungal activity .

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Attachment of the Naphthalene Moiety : This is usually achieved via a Suzuki coupling reaction between naphthylboronic acid and a halogenated thiazole derivative.
  • Sulfonamide Formation : The final step involves the reaction of the naphthalene derivative with a sulfonamide group to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, naphthalene-sulfonamide derivatives have been reported to show efficacy against various bacterial strains, suggesting their potential as new antibacterial agents .

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A notable study highlighted the compound's role as a potent inhibitor of FABP4, which is implicated in metabolic and inflammatory diseases such as diabetes and atherosclerosis. Structure-based design strategies revealed that certain naphthalene-sulfonamide derivatives bind effectively to FABP4, demonstrating binding affinities comparable to established inhibitors .

Antitumor Activity

Naphthalene and thiazole derivatives have been explored for their antitumor properties. Compounds featuring these moieties have shown cytotoxic effects against various cancer cell lines, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications on the naphthalene ring significantly influence antitumor efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with fatty acid metabolism.
  • Receptor Binding : It has been suggested that naphthalene-sulfonamides can bind to receptors or proteins involved in inflammatory responses, modulating their activity and potentially reducing inflammation .
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cells are likely due to apoptosis induction and disruption of cellular proliferation pathways.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Naphthalene-sulfonamide derivativesFABP4 InhibitionPotent inhibitors with good metabolic stability
Thiazole-naphthalene derivativesAntitumor activityIC50 values lower than doxorubicin
Naphthalene substituted sulfonamidesAntimicrobial propertiesEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole ring formation (if applicable) and sulfonamide coupling. For analogous compounds, a typical procedure includes:

  • Reacting cyclohexylamine derivatives with thiourea precursors to form thiazole intermediates .
  • Coupling the thiazole intermediate with naphthalene-1-sulfonamide via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
  • Characterization via IR (C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) and NMR (δ 5.3–5.5 ppm for –CH₂– groups, aromatic protons at δ 7.2–8.4 ppm) .

Q. How can spectroscopic data (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for distinct signals:
  • Cyclohexyl protons as a multiplet at δ 1.2–2.2 ppm.
    – Thiazole-CH₂– group as a singlet at δ 4.5–5.5 ppm.
    – Naphthalene aromatic protons as multiplets at δ 7.2–8.5 ppm .
  • 13C NMR : Key peaks include sulfonamide-SO₂ at ~125–135 ppm, thiazole carbons at ~150–160 ppm, and naphthalene carbons at ~120–140 ppm .
  • IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and C-N bonds at ~1300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to identify critical variables (e.g., solvent ratio, temperature, catalyst loading). For example:
  • Apply a fractional factorial design to screen variables, followed by response surface methodology (RSM) for optimization .
  • In analogous syntheses, optimizing Cu(OAc)₂ catalyst loading (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system improved yields from 60% to 85% .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and quench with ice to prevent over-reaction .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to:
  • Predict electron density distribution, identifying reactive sites (e.g., sulfonamide sulfur or thiazole nitrogen) .
  • Simulate reaction pathways for functionalization (e.g., oxidation of the thiazole ring) .
  • Use molecular docking to assess potential biological interactions if the compound is bioactive .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities.
  • Step 2 : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on proton shifts. For example, sulfonamide protons may exhibit variable coupling in polar solvents .
  • Step 3 : Compare experimental data with computed NMR spectra (e.g., using Gaussian or ACD/Labs) to identify conformational isomers .

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